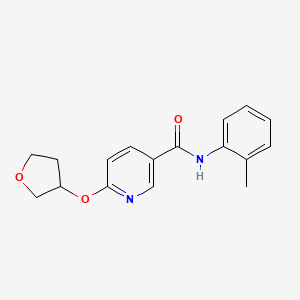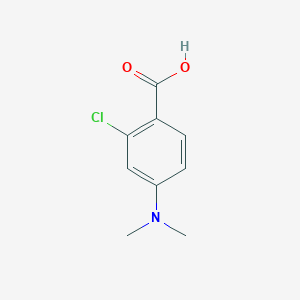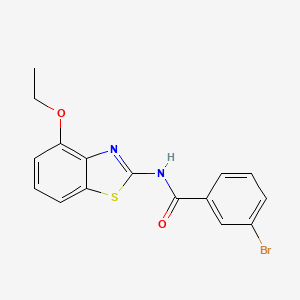
3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13BrN2O2S . It’s a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a nitrogen atom . The benzothiazole ring carries an ethoxy group at the 4-position, and the benzamide group carries a bromo group at the 3-position .Scientific Research Applications
Antibacterial Activity
Compounds that combine thiazole and sulfonamide, groups with known antibacterial activity, have shown promising results . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Antimicrobial Drug Development
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug . The thiazole ring is a key component of these drugs, contributing to their antimicrobial properties .
Antiretroviral Drug Development
Thiazoles are also found in antiretroviral drugs like Ritonavir . The thiazole ring plays a crucial role in the drug’s ability to inhibit the replication of retroviruses .
Antifungal Drug Development
Abafungin, an antifungal drug, also contains a thiazole ring . This suggests that the thiazole ring may contribute to the drug’s ability to inhibit the growth of fungi .
Antineoplastic Drug Development
Thiazoles are found in antineoplastic drugs like Tiazofurin and Bleomycine . The thiazole ring in these drugs may contribute to their ability to inhibit the growth of neoplasms .
Antioxidant Properties
Some thiazole derivatives have shown potent antioxidant activity . This suggests that the thiazole ring may contribute to the antioxidant properties of these compounds .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is related to anti-tubercular activity . The compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis The specific target within the M
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets and cause changes that inhibit the growth or survival of the organism .
Biochemical Pathways
Result of Action
The result of the action of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is the inhibition of M. tuberculosis, as evidenced by the comparison of the inhibitory concentrations of the compound with standard reference drugs
properties
IUPAC Name |
3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZDBVMQWLCXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


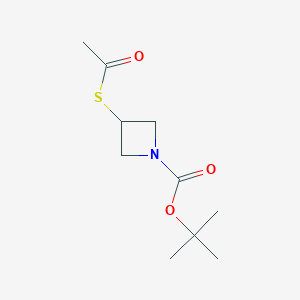
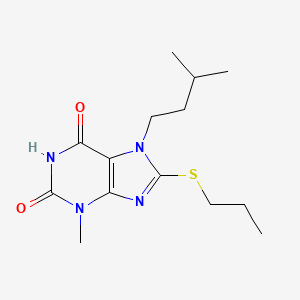
![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2705369.png)

![{6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)

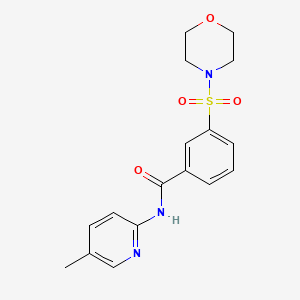
![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)


